Aldose Reductase (ALR2) Inhibitory Activity
The unsubstituted 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (compound 10) is inactive as an ALR2 inhibitor (IC50 > 10 µM), establishing a clear baseline. In contrast, the introduction of a 4-hydroxy group on the 2-phenyl ring (compound 13) yields an IC50 of 4.56 µM, representing a >2-fold improvement over the reference flavonoid quercetin (IC50 7.81 µM) and a marked enhancement over the parent compound . Further substitution with a 3,4-dihydroxy (catechol) moiety (compound 14) shifts activity into the submicromolar range (IC50 0.67 µM), a 12-fold increase relative to quercetin . These data quantify the precise structural requirements for ALR2 engagement and demonstrate that the unsubstituted phenyl derivative serves as a critical negative control or synthetic intermediate for structure-activity relationship (SAR) studies.
vs 0.67 µM (3,4‑diOH analog)
Defines baseline inactivity for SAR control
Requires hydroxyl substitution for ALR2 engagement
| Evidence Dimension | ALR2 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10 µM (compound 10, 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one) |
| Comparator Or Baseline | Compound 13 (2-(4-hydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one): IC50 4.56 µM; Quercetin: IC50 7.81 µM; Compound 14 (2-(3,4-dihydroxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one): IC50 0.67 µM |
| Quantified Difference | Target compound inactive; hydroxylated analogs show 2-fold to 12-fold improvement over quercetin |
| Conditions | In vitro enzymatic assay, ALR2 inhibition |
Why This Matters
This quantitative SAR data defines the baseline inactivity of the unsubstituted phenyl derivative, making it essential as a control compound and for comparative studies of hydroxylated analogs.
